molecular formula C33H43N9O9S2 B1679083 Pressinamide CAS No. 27759-18-8

Pressinamide

Numéro de catalogue: B1679083
Numéro CAS: 27759-18-8
Poids moléculaire: 773.9 g/mol
Clé InChI: FIOYAHRQRSQYSO-OOPVGHQCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pressinamide is a vasopressin analogue.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Pressinamide’s mechanism of action?

  • Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure the question. For example: "In in vitro models (P), how does this compound (I) compare to [reference compound] (C) in inhibiting [specific pathway] (O) over a 24-hour exposure (T)?" This ensures specificity and alignment with experimental goals. Revise the question iteratively after a comprehensive literature review to avoid redundancy and incorporate gaps identified in existing studies .

Q. What are the best practices for designing initial experiments to assess this compound’s biological activity?

  • Methodological Answer : Start with dose-response studies using standardized cell lines (e.g., HEK-293 or HepG2) to establish baseline efficacy. Include positive and negative controls to validate assay conditions. Prioritize reproducibility by documenting reagent sources, incubation times, and environmental variables (e.g., temperature, pH). Use pilot studies to optimize parameters before scaling up .

Q. How to conduct a systematic literature review on this compound’s structural analogs?

  • Methodological Answer :

Extract keywords from your research objective (e.g., "this compound," "SAR [Structure-Activity Relationship]," "pharmacokinetics," "toxicity").

Use databases like PubMed and SciFinder with Boolean operators (e.g., This compound AND (synthesis OR metabolism)).

Filter results by relevance, citation count, and publication date (prioritize last 5 years but include seminal papers).

Organize findings using reference managers (e.g., Zotero) and annotate conflicting data for further analysis .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s reported pharmacological data across studies?

  • Methodological Answer :

  • Step 1 : Compare experimental conditions (e.g., cell types, assay protocols, solvent systems) from conflicting studies. Variations in bioavailability assays (e.g., plasma protein binding differences) may explain discrepancies.
  • Step 2 : Replicate key experiments under standardized conditions. For example, re-test this compound’s ICâ‚…â‚€ in parallel assays using identical cell lines and buffer compositions.
  • Step 3 : Apply meta-analysis tools to quantify heterogeneity across datasets, adjusting for variables like sample size and measurement techniques .

Q. What strategies optimize this compound’s purity assessment in synthetic batches?

  • Methodological Answer :

  • Combine orthogonal analytical methods:
  • HPLC : Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to separate impurities.
  • Mass Spectrometry : Confirm molecular ions and detect byproducts via high-resolution MS.
  • NMR : Assign peaks for stereochemical consistency (e.g., ¹H/¹³C NMR in DMSO-d₆).
  • Validate methods per ICH guidelines, including linearity, precision, and LOD/LOQ calculations .

Q. How to design a statistically robust dose-response study for this compound’s in vivo efficacy?

  • Methodological Answer :

  • Experimental Design : Use a randomized block design with at least n=6 per group to account for biological variability. Include sham and vehicle controls.
  • Statistical Analysis : Apply nonlinear regression (e.g., sigmoidal curve fitting) to calculate ECâ‚…â‚€/EDâ‚…â‚€. Report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons.
  • Power Analysis : Pre-determine sample size using effect sizes from pilot data (α=0.05, power=0.8) .

Q. Data Presentation & Publication

Q. How to present this compound’s crystallographic data in a manuscript?

  • Methodological Answer :

  • Tables : Include unit cell parameters (a, b, c, α, β, γ), space group, R-factor, and deposition number (e.g., CCDC). Use footnotes to specify data collection temperature and refinement software.
  • Figures : Provide ORTEP diagrams with thermal ellipsoids and labeling for key bond lengths/angles. Ensure resolution meets journal guidelines (e.g., ≤ 1.0 Ã… for high-quality structures) .

Q. What are the ethical considerations for citing conflicting studies on this compound’s toxicity?

  • Methodological Answer : Acknowledge contradictions transparently in the Discussion section. Differentiate between methodological limitations (e.g., in vitro vs. in vivo models) and substantive findings. Use phrases like "While Study X reported hepatotoxicity at 10 μM, Study Y observed no effects below 50 μM; this may reflect differences in exposure duration or metabolic activation pathways" .

Q. Future Directions

Q. How to identify novel research avenues for this compound’s derivatives?

  • Methodological Answer :

  • Computational Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for understudied targets (e.g., kinase isoforms).
  • SAR Expansion : Synthesize derivatives with modifications to the core scaffold (e.g., halogenation, bioisosteres) and test against resistant cell lines.
  • Collaborative Studies : Partner with pharmacokinetics labs to assess BBB permeability or metabolic stability in microsomal assays .

Propriétés

Numéro CAS

27759-18-8

Formule moléculaire

C33H43N9O9S2

Poids moléculaire

773.9 g/mol

Nom IUPAC

(2S)-N-[(2S)-4-amino-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylidenepropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]pentanediamide

InChI

InChI=1S/C33H43N9O9S2/c34-20(15-52)29(47)39-22(13-18-6-8-19(43)9-7-18)32(50)40-23(12-17-4-2-1-3-5-17)31(49)38-21(10-11-26(35)44)30(48)41-24(14-27(36)45)33(51)42-25(16-53)28(37)46/h1-9,15,20-25,43,53H,10-14,16,34H2,(H2,35,44)(H2,36,45)(H2,37,46)(H,38,49)(H,39,47)(H,40,50)(H,41,48)(H,42,51)/t20-,21-,22-,23-,24-,25-/m0/s1

Clé InChI

FIOYAHRQRSQYSO-OOPVGHQCSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N

SMILES isomérique

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C=S)N

SMILES canonique

C1=CC=C(C=C1)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C=S)N

Apparence

Solid powder

Key on ui other cas no.

27759-18-8

Pureté

>98% (or refer to the Certificate of Analysis)

Séquence

XYFQNC

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

cysteinyl-L-tyrosyl-phenylalanyl glutaminyl-asparaginyl-cysteinamide-cyclic (1-6)-disulfide
pressinamide

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.